6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Pharmacokinetics Metabolism In Vivo Stability

Researchers requiring sustained systemic exposure in chronic angiogenesis or arthritis models face metabolic instability of the parent cytogenin. 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid (MC-1) overcomes this via C-3 carboxylic acid oxidation, resisting glucuronidation for stable PK/PD. • Anti-angiogenic efficacy at 100 mg/kg/day in S-180 sarcoma murine model. • Ameliorates collagen-induced arthritis at 20 mg/kg oral dose in mice. • Excreted unchanged, enabling simplified PK/PD modeling for this scaffold.

Molecular Formula C11H8O6
Molecular Weight 236.18 g/mol
CAS No. 39051-96-2
Cat. No. B12765882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid
CAS39051-96-2
Molecular FormulaC11H8O6
Molecular Weight236.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=C(OC2=O)C(=O)O)O
InChIInChI=1S/C11H8O6/c1-16-6-2-5-3-8(10(13)14)17-11(15)9(5)7(12)4-6/h2-4,12H,1H3,(H,13,14)
InChIKeyLMYWVTVHSMUDIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid (CAS 39051-96-2): A Stable, Anti-Angiogenic Isocoumarin Metabolite for Preclinical Research


6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid (CAS 39051-96-2), also known as compound MC-1, is a naturally occurring isocoumarin derivative first identified as a metabolite of the microbial product cytogenin [1]. This compound is characterized by its 8-hydroxy-6-methoxy-1-oxo-1H-isochromene-3-carboxylic acid core structure (molecular formula C11H8O6, molecular weight 236.18 g/mol) and has been isolated from fungal sources including *Aspergillus ochraceus* . Its reported biological activities center on the inhibition of angiogenesis and the amelioration of inflammatory arthritis in preclinical mouse models, positioning it as a specialized tool compound for research into angiogenesis-dependent pathologies and chronic inflammatory diseases .

Why Generic Isocoumarin Substitution Fails: The Case for 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic Acid's Unique Metabolic Stability


In the class of anti-angiogenic isocoumarins, functional substitution is often confounded by significant variability in *in vivo* pharmacokinetic stability. While the parent compound, cytogenin, exhibits potent activity, its utility in long-term *in vivo* models is limited by metabolic instability . 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid (MC-1) represents a distinct, endogenously generated metabolite that retains the desired biological activity of its parent while demonstrating enhanced metabolic stability . This key differentiator—achieved through the oxidation of the C-3 hydroxymethyl group to a carboxylic acid—means that generic isocoumarins or even the parent cytogenin cannot be used interchangeably when experimental designs require sustained systemic exposure or a stable molecular probe for downstream target identification [1].

Quantitative Evidence Guide: 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid's Comparative Performance Data


Superior In Vivo Metabolic Stability Compared to the Parent Compound Cytogenin

The primary differentiation of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid (MC-1) over its parent compound, cytogenin, lies in its enhanced *in vivo* metabolic stability. Studies have demonstrated that MC-1 is not subject to metabolism via glucuronic acid conjugation, a major clearance pathway for many phenolic compounds, and is excreted unchanged in urine . This contrasts with cytogenin, which exhibits lower stability, necessitating the synthesis and evaluation of more stable derivatives [1].

Pharmacokinetics Metabolism In Vivo Stability Drug Discovery

Maintained Anti-Angiogenic Efficacy in an S-180 Sarcoma Mouse Model

Despite its enhanced stability, 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid (MC-1) retains anti-angiogenic activity comparable to that of cytogenin. In a murine S-180 sarcoma dorsal air sac model, oral administration of MC-1 at a dose of 100 mg/kg/day effectively suppressed angiogenesis induced by the implanted tumor cells . This activity is consistent with that observed for cytogenin in similar assays .

Angiogenesis Oncology In Vivo Pharmacology Sarcoma

Comparable Anti-Arthritic Activity in a Collagen-Induced Arthritis Model

6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid (MC-1) demonstrates anti-arthritic efficacy comparable to cytogenin. In a mouse model of type II collagen-induced arthritis, a common model for human rheumatoid arthritis, oral administration of MC-1 at a dose of 20 mg/kg resulted in a level of inhibition similar to that achieved with cytogenin .

Inflammation Rheumatoid Arthritis Autoimmunity In Vivo Pharmacology

Recommended Application Scenarios for 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic Acid in Preclinical Research


Chronic In Vivo Angiogenesis Studies

Leverage the superior *in vivo* stability of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid (MC-1) in long-term murine models of angiogenesis-dependent diseases, such as tumor growth and metastasis. Its sustained systemic exposure, validated by its resistance to glucuronidation and unchanged urinary excretion , makes it an ideal tool compound for studies requiring consistent target engagement and pharmacodynamic readouts over weeks, without the confounding variable of rapid metabolic clearance that affects less stable analogs like cytogenin [1]. Its anti-angiogenic efficacy at 100 mg/kg/day in an S-180 sarcoma model supports this application .

Preclinical Rheumatoid Arthritis Research

Employ 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid (MC-1) in rodent models of collagen-induced arthritis to investigate mechanisms of chronic inflammation and autoimmune joint destruction. The compound's demonstrated efficacy at a 20 mg/kg oral dose in this model , combined with its superior metabolic stability compared to cytogenin [1], ensures that observed therapeutic effects are not confounded by fluctuating drug levels. This makes it a reliable and reproducible agent for chronic dosing studies aimed at understanding disease pathogenesis or validating new therapeutic targets for rheumatoid arthritis.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Isocoumarins

Utilize 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid (MC-1) as a model compound to study the PK/PD relationships of the anti-angiogenic isocoumarin class. Its well-defined metabolic fate—specifically, its excretion as an unchanged compound without glucuronidation —provides a simplified and predictable pharmacokinetic profile. This allows researchers to more accurately correlate administered dose with plasma concentration and downstream biological effects (e.g., angiogenesis inhibition or arthritis amelioration), thereby facilitating the development of more robust PK/PD models for this chemical scaffold.

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